B1574640 HMPL-523

HMPL-523

Número de catálogo B1574640
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

HMPL-523 is an orally available inhibitor of spleen tyrosine kinase (Syk), with potential immunomodulating and antineoplastic activities. Upon oral administration of Syk inhibitor HMPL-523, this agent binds to and inhibits the activity of Syk. This inhibits B-cell receptor (BCR) signaling, which leads to the inhibition of B-cell activation, and prevents tumor cell activation, migration, adhesion and proliferation.

Aplicaciones Científicas De Investigación

HMPL-523 in Lymphoma Treatment

HMPL-523, a selective oral Syk inhibitor, has shown potential in the treatment of various lymphomas. A Phase I study focused on its application in patients with relapsed or refractory lymphoma demonstrated HMPL-523's tolerability and anti-tumor activity. This study revealed that HMPL-523, when administered in doses ranging from 100 mg to 700 mg daily, was well-tolerated and showed promising activity in heavily pre-treated patients, with complete and partial responses observed in certain cases (Strati et al., 2021).

Another Phase 1 study on HMPL-523 as a small molecule inhibitor of spleen tyrosine kinase (SYK) emphasized its role in B-cell receptor signaling pathways, crucial in the pathobiology of non-Hodgkin's lymphomas (NHL). This study, encompassing various international locations, focused on HMPL-523's efficacy and safety in patients who had exhausted all approved therapy options. It highlighted HMPL-523's promising role in relapsed/refractory lymphoma treatment (Lawrence et al., 2020).

Anti-Tumor Activities In Vitro and In Vivo

A study by Yang et al. (2016) explored HMPL-523's inhibitory effects on cell viability in various B-cell lymphoma cell lines. This research provided evidence of HMPL-523's potent anti-tumor activity both in vitro and in vivo. The study found that HMPL-523 blocked phosphorylation of key proteins in the SYK signaling pathway and increased the apoptotic rate of certain cell lines. Additionally, HMPL-523 demonstrated synergistic activities with other drugs in treating human diffused large B-cell lymphoma (DLBCL), suggesting its potential as a single agent or in combination with other treatments for B-cell malignancies (Yang et al., 2016).

Phase 1 Studies in Chinese Patients

In a study focusing on Chinese patients with mature B-cell lymphomas, HMPL-523 was evaluated for its safety, pharmacokinetics (PK), and preliminary anti-tumor activity. The results indicated that HMPL-523 was well tolerated in Chinese patients with relapsed/refractory B-cell lymphomas. The study determined the maximum tolerated dose and recommended Phase 2 dose, and observed preliminary anti-tumor activity in indolent lymphomas, including CLL/SLL and FL (Zhu et al., 2018).

Additional Insights

Further research, such as the study by Fowler et al. (2019), continues to investigate HMPL-523's safety and efficacy in patients with relapsed or refractory lymphoma. This ongoing research across multiple countries, including the United States, Italy, and Spain, contributes to a deeper understanding of HMPL-523's role in lymphoma treatment (Fowler et al., 2019).

Propiedades

Nombre del producto

HMPL-523

Nombre IUPAC

Unknown

SMILES

Unknown

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

HMPL-523;  HMPL 523;  HMPL523.

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.